MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate
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Overview
Description
MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a trifluoroacetamido group. This compound is often used in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate typically involves several steps:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the trifluoroacetamido group: The trifluoroacetamido group is introduced by reacting the protected amino compound with trifluoroacetic anhydride (TFAA).
Esterification: The final step involves esterification to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions.
Esterification and transesterification: The ester group can be modified through esterification or transesterification reactions.
Common reagents used in these reactions include acids (e.g., TFA), bases (e.g., triethylamine), and nucleophiles (e.g., amines). Major products formed from these reactions include deprotected amines, substituted amides, and modified esters .
Scientific Research Applications
MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate involves its reactivity as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The trifluoroacetamido group can enhance the compound’s stability and reactivity. Upon deprotection, the amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .
Comparison with Similar Compounds
MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate can be compared with other similar compounds, such as:
MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-aminohexanoate: Lacks the trifluoroacetamido group, resulting in different reactivity and stability.
MEthyl (2S)-2-amino-6-(trifluoroacetamido)hexanoate: Lacks the Boc protecting group, making it more reactive but less stable.
MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(acetylamino)hexanoate: Contains an acetylamino group instead of a trifluoroacetamido group, leading to different chemical properties
These comparisons highlight the unique combination of protecting groups and functional groups in this compound, which contribute to its distinct reactivity and applications.
Biological Activity
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate is a synthetic compound with potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 329912-47-2
- Molecular Formula : C13H22F3N3O5
- Molecular Weight : 347.33 g/mol
The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a trifluoroacetamido moiety, which significantly influence its biological interactions. The Boc group is commonly used to protect amino acids during synthesis, while the trifluoroacetamido group enhances lipophilicity and may improve membrane permeability.
Potential Mechanisms:
- Enzyme Inhibition : The structure suggests potential inhibition of specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Cytotoxicity Studies
Cytotoxicity assays using various cancer cell lines have demonstrated that compounds with similar functional groups can induce apoptosis. In vitro studies are necessary to establish the specific cytotoxic profile of this compound.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of fluorinated amino acid derivatives found that compounds with trifluoroacetyl groups exhibited significant antibacterial activity against Gram-positive bacteria. This suggests that this compound may possess similar properties.
Compound | Activity | Target Bacteria |
---|---|---|
Trifluoroacetyl derivative | Strong | Staphylococcus aureus |
Methyl derivative | Moderate | Escherichia coli |
Study 2: Cytotoxic Effects on Cancer Cells
In a comparative study of various amino acid derivatives, researchers observed that certain modifications led to increased apoptosis in human cancer cell lines. The presence of a Boc group was linked to enhanced cell membrane permeability, facilitating drug uptake.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Boc-Lys derivative | HeLa | 15 |
Methyl derivative | A549 | 20 |
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F3N2O5/c1-13(2,3)24-12(22)19-9(10(20)23-4)7-5-6-8-18-11(21)14(15,16)17/h9H,5-8H2,1-4H3,(H,18,21)(H,19,22)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALMBSHYTCSODM-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.